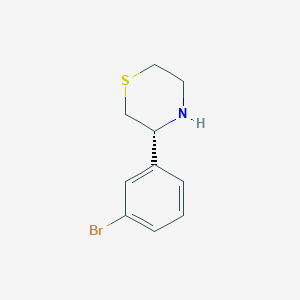![molecular formula C10H12N6O4 B2499734 ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 312508-11-5](/img/structure/B2499734.png)
ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is an intricate chemical compound belonging to a unique class of organic compounds. Its structure is distinguished by the presence of multiple heterocyclic components including an oxadiazole and a triazole ring, which imbue it with distinct chemical properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is typically synthesized through a multistep organic reaction process. Starting with ethyl 4-chloro-5-methyl-1H-1,2,3-triazole-4-carboxylate, the synthetic route involves:
Nucleophilic substitution to introduce the oxadiazolyl group.
Subsequent acetylation to form the acetylamino group.
Industrial Production Methods: : The industrial production of this compound might employ high-efficiency continuous-flow reactors, which enable precise control over reaction conditions (temperature, pressure, and concentration) and enhance yield. Optimized catalysts and solvents are used to ensure high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation under specific conditions, altering its functional groups.
Reduction: : Reductive conditions can convert acetylamino groups into primary amines.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Various halogenated solvents, bases (e.g., sodium hydroxide), and acids (e.g., sulfuric acid).
Major Products: : Depending on the reaction, products may include various functionalized derivatives such as amines, alcohols, and other substituted heterocycles.
Applications De Recherche Scientifique
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has been the focus of extensive research due to its versatile applications:
Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules and novel pharmaceuticals.
Biology: : Acts as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: : Investigated for potential therapeutic uses, particularly in anticancer and antimicrobial research.
Industry: : Used in the development of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The oxadiazole and triazole rings are crucial for binding to enzymes and receptors, influencing biochemical pathways. By modulating these interactions, the compound can exert pharmacological effects, such as inhibiting enzyme functions or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-[4-(aminomethyl)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-[4-(hydroxyl)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-[4-(methoxy)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness: : What sets ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate apart from similar compounds is the acetylamino group, which enhances its binding affinity and specificity to certain biological targets, thereby improving its efficacy and reducing off-target effects.
Propriétés
IUPAC Name |
ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-4-19-10(18)7-5(2)16(15-12-7)9-8(11-6(3)17)13-20-14-9/h4H2,1-3H3,(H,11,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVSNRXIAXHSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2499652.png)
![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)


![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)


![2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2499671.png)
![N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2499674.png)
